molecular formula C12H21Cl2N3 B1433400 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 1803590-76-2

1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1433400
CAS No.: 1803590-76-2
M. Wt: 278.22 g/mol
InChI Key: RKLWQIJYWBDUAA-UHFFFAOYSA-N
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Description

Molecular Composition and Nomenclature

The molecular identity of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is defined by its complex heterocyclic structure incorporating multiple nitrogen-containing rings. The compound possesses the molecular formula C₁₂H₂₁Cl₂N₃, indicating the presence of twelve carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The molecular weight is established at 278.22 grams per mole, positioning this compound within the small molecule pharmaceutical range.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride. This nomenclature reflects the structural hierarchy beginning with the tetrahydrobenzimidazole core system, followed by positional substitution patterns. The Chemical Abstracts Service registry number 1803590-76-2 provides unique identification for this compound in chemical databases and literature.

The structural composition can be systematically analyzed through its simplified molecular-input line-entry system representation: CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl. This notation reveals the connectivity pattern of the core heterocyclic framework, with the methyl group attached to the nitrogen at position 1 of the benzodiazole system and the pyrrolidin-2-yl substituent at position 2. The presence of two hydrochloride counterions indicates the formation of a dihydrochloride salt, which significantly influences the compound's physical and chemical properties.

Property Value
Chemical Abstracts Service Number 1803590-76-2
Molecular Formula C₁₂H₂₁Cl₂N₃
Molecular Weight 278.22 g/mol
International Union of Pure and Applied Chemistry Name 1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride
Simplified Molecular-Input Line-Entry System CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl

The base molecule without the hydrochloride salts exhibits the molecular formula C₁₂H₁₉N₃, representing the neutral form of the compound. The International Chemical Identifier string InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H provides a standardized representation of the molecular structure and connectivity. This detailed chemical identifier system enables precise communication of the compound's molecular architecture across different chemical information systems.

Stereochemical Features and Conformational Analysis

The stereochemical characteristics of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride arise from the presence of multiple ring systems with varying degrees of saturation and flexibility. The tetrahydrobenzodiazole core represents a partially saturated heterocyclic system where the benzene ring portion maintains planarity while the saturated cyclohexane-like ring introduces conformational flexibility. This structural arrangement creates opportunities for diverse conformational states that influence the compound's three-dimensional shape and potential biological interactions.

The pyrrolidin-2-yl substituent at position 2 introduces an additional chiral center and conformational complexity to the molecular structure. Pyrrolidine rings typically adopt envelope or twist conformations due to ring strain considerations, and the attachment point at the 2-position creates specific spatial arrangements that affect the overall molecular geometry. The presence of a secondary amine within the pyrrolidine ring provides a potential site for protonation, which is reflected in the formation of the dihydrochloride salt.

Computational analysis reveals that the compound contains defined stereocentres that contribute to its three-dimensional architecture. The specific stereochemical configuration at the pyrrolidin-2-yl position influences the spatial relationship between the two heterocyclic systems. This stereochemical arrangement affects the compound's ability to interact with biological targets and influences its pharmacological properties through shape complementarity and binding affinity considerations.

The conformational flexibility of the tetrahydrobenzodiazole system allows for multiple ring conformations, particularly in the saturated cyclohexane portion of the molecule. These conformational states can interconvert through ring-flipping processes, creating a dynamic equilibrium between different three-dimensional arrangements. The energy barriers associated with these conformational changes influence the compound's behavior in solution and its interactions with biological macromolecules.

Detailed analysis of the molecular structure reveals specific geometric parameters that define the compound's three-dimensional shape. The dihedral angles between different ring systems, the spatial orientation of substituent groups, and the overall molecular volume contribute to the compound's conformational profile. These parameters are critical for understanding structure-activity relationships and for rational drug design approaches when this compound serves as a lead structure.

X-ray Crystallography Data and Structural Insights

Crystallographic analysis provides definitive structural information about the solid-state arrangement of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride. While specific X-ray crystallographic data for this exact compound are limited in the available literature, related benzimidazole derivatives provide valuable insights into the structural behavior of this class of compounds. Crystallographic studies of similar benzodiazole systems reveal characteristic hydrogen bonding patterns and packing arrangements that likely apply to this compound.

The crystalline structure of benzimidazole hydrochloride derivatives typically exhibits hydrogen bonding networks between the protonated nitrogen centers and chloride counterions. These interactions contribute to crystal stability and influence the three-dimensional packing arrangements. The formation of infinite chain structures through intermolecular hydrogen bonds is commonly observed in benzimidazole hydrochloride salts, suggesting similar structural motifs may be present in the dihydrochloride salt of the tetrahydro derivative.

Comparative analysis with structurally related compounds provides insights into the expected crystallographic parameters. Studies of 2-chloromethyl-1H-benzimidazole hydrochloride reveal monoclinic crystal systems with specific unit cell dimensions and space group symmetries. These related structures demonstrate the influence of substituent groups on crystal packing and molecular orientation within the solid state.

The dihydrochloride salt formation significantly impacts the crystallographic properties through the introduction of ionic interactions and additional hydrogen bonding opportunities. The presence of two chloride counterions creates multiple sites for electrostatic interactions and hydrogen bond formation, leading to complex three-dimensional networks in the crystal structure. These interactions influence the compound's solubility, stability, and physical properties.

Crystallographic Parameter Expected Range Related Compound Reference
Crystal System Monoclinic/Triclinic Similar benzimidazole derivatives
Space Group P21/c or P-1 Comparative structural analysis
Hydrogen Bond Networks Infinite chains Benzimidazole hydrochloride systems
Packing Density High Ionic salt structures

Molecular modeling studies complement crystallographic analysis by providing insights into the preferred conformations and energy landscapes of the compound. Density functional theory calculations using B3LYP methods with appropriate basis sets offer detailed geometric parameters including bond lengths, bond angles, and dihedral angles. These computational approaches provide valuable structural information when experimental crystallographic data are unavailable or incomplete.

The structural insights derived from crystallographic and computational analysis inform understanding of the compound's physical properties, chemical reactivity, and potential biological activities. The three-dimensional arrangement of atoms, the presence of hydrogen bonding sites, and the overall molecular geometry contribute to the compound's interaction profile with biological targets and its behavior in various chemical environments.

Analysis of collision cross-section data provides additional structural information relevant to gas-phase conformations and mass spectrometric behavior. Predicted collision cross-section values for various adducts of the compound range from approximately 141 to 168 square angstroms, depending on the specific ionization mode and adduct formation. These values reflect the compound's molecular size and shape in the gas phase, providing complementary information to solid-state crystallographic data.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWQIJYWBDUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS Number: 1803590-76-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H19N3
  • Molecular Weight : 241.76 g/mol
  • SMILES : CN1C2=C(CCCC2)N=C1C3CCCN3
  • InChIKey : NQXKRAODFBYQRD-UHFFFAOYSA-N

The compound features a unique structure that contributes to its biological activity. The presence of the pyrrolidine moiety is significant for its interaction with various biological targets.

Research indicates that 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride may interact with specific ion channels and receptors in the central nervous system. A notable study examined its effects on the transient receptor potential cation channel 5 (TRPC5), which plays a crucial role in cellular signaling pathways involved in various physiological processes .

Pharmacological Effects

The compound has shown promising results in inhibiting TRPC5 channels. In one study, various derivatives were evaluated for their inhibitory effects at a concentration of 3 μM:

Compound% InhibitionIC50 (μM)
Compound A100%4.06±0.91
Compound B49.1%ND
Compound C64.9%ND
Compound D33.0%ND
Compound E91.6%ND

ND indicates Not Determined .

The results suggest that modifications to the structure can significantly influence the potency of the compound against TRPC5.

Case Studies and Research Findings

A comprehensive evaluation of related compounds has revealed that modifications in the pyrrolidine ring can enhance biological activity. For instance, a derivative with an N-propyl substitution exhibited an IC50 value of 0.068 μM, demonstrating high potency as a TRPC5 inhibitor .

Moreover, the selectivity profile and pharmacokinetic properties of these compounds indicate their potential for further development in treating neurological disorders linked to TRPC5 dysfunction.

Safety and Toxicology

Currently, specific safety data for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is limited. However, related compounds have shown favorable safety profiles in preliminary studies. It is essential to conduct further toxicological assessments to ensure safe usage in clinical settings.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Studies

Research indicates that compounds similar to 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride exhibit potential as anxiolytics and antidepressants. The compound's structural features suggest it may interact with neurotransmitter systems involved in mood regulation.

Case Study : A study on benzodiazepine derivatives demonstrated that modifications to the benzodiazole structure can enhance binding affinity to GABA receptors. This suggests that 1-methyl derivatives could be explored for similar effects in reducing anxiety and depression symptoms.

2. Antitumor Activity

Preliminary investigations into the antitumor properties of related compounds have shown promise against various cancer cell lines. The dihydrochloride form increases solubility and bioavailability, making it a candidate for further exploration in cancer therapy.

Case Study : A related compound was tested against breast cancer cells and exhibited significant cytotoxic effects. This opens avenues for further research into the specific mechanisms by which this class of compounds exerts antitumor activity.

Pharmacology

3. Drug Development

The unique structural characteristics of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride make it a candidate for drug formulation in treating neurological disorders. Its ability to penetrate the blood-brain barrier is crucial for central nervous system (CNS) drugs.

Materials Science

4. Synthesis of Polymer Materials

The compound can also serve as a building block in the synthesis of new polymer materials. Its nitrogen-rich structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.

Case Study : Research has shown that incorporating nitrogen-containing compounds into polymer matrices can improve their mechanical strength and thermal resistance. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with structurally related analogs, highlighting differences in substituents, molecular weight, and commercial availability:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 1,3-Benzodiazole 1-methyl, 2-pyrrolidin-2-yl C₁₂H₂₁Cl₂N₃ 278.23 1803590-76-2 Dihydrochloride salt; pyrrolidine substituent; methyl group enhances lipophilicity
2-(Pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 1,3-Benzodiazole 2-pyrrolidin-2-yl (no 1-methyl) C₁₁H₁₉Cl₂N₃ 264.20 (calculated) Not available Lacks methyl group; lower molecular weight; sold in mg quantities (€692/50 mg)
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 1,3-Benzodiazole 1-piperidin-4-yl C₁₂H₂₁Cl₂N₃ 278.23 EN300-266196 Piperidine substituent; same formula as target; altered steric properties
3-(1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride 1,3-Benzodiazole 1-methyl, 3-propan-1-amine C₁₁H₂₀Cl₂N₄ 291.21 (calculated) Not available Propylamine chain introduces polar amine group; potential for enhanced solubility
(4,5,6,7-Tetrahydro-1H-benzimidazol-5-yl)(pyrrolidin-1-yl)methanone hydrochloride Benzimidazole Pyrrolidine-linked ketone C₁₃H₁₈ClN₃O 279.76 (calculated) 132036-42-1 Benzimidazole core with ketone-pyrrolidine; distinct electronic properties

Substituent Effects on Physicochemical Properties

  • Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring (target compound) offers less steric hindrance than the six-membered piperidine analog (), which may influence binding to sterically sensitive targets .
  • Benzodiazole vs. Benzimidazole: The benzimidazole derivative () contains an additional nitrogen atom in the aromatic ring, altering electronic density and hydrogen-bonding capacity compared to the benzodiazole core .

Research Implications

While specific biological data are absent in the provided evidence, the structural diversity of these analogs underscores their utility in structure-activity relationship (SAR) studies. For example:

  • Pyrrolidine vs. Piperidine Substitution: Piperidine’s larger ring size may enhance binding to targets requiring deeper hydrophobic pockets .
  • Salt Forms: Dihydrochloride salts improve solubility, critical for in vivo assays .

Preparation Methods

Ring Construction and Cyclization

The pyrrolidine ring can be constructed via intramolecular cyclization of suitable precursors, such as amino alcohols or haloalkyl amines. Common strategies include:

These reactions are typically performed in polar solvents such as ethanol, methanol, or 2-propanol, with temperatures ranging from 0 °C to reflux conditions (up to the boiling point of the solvent), and reaction times from 1 to 24 hours depending on the substrate and catalyst used.

Functionalization and Methylation

Methylation at the nitrogen (1-position) is usually achieved via alkylation reactions using methyl iodide or methyl sulfate under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

Formation of the Benzodiazole Moiety

The benzodiazole ring is introduced through condensation reactions involving o-phenylenediamine derivatives and suitable carbonyl compounds or equivalents, often facilitated by dehydrating agents or catalysts.

Salt Formation (Dihydrochloride)

The final compound is isolated as a dihydrochloride salt to improve solubility and stability. This is achieved by treating the free base with hydrochloric acid in an alcoholic solvent (e.g., ethanol or 2-propanol), followed by crystallization and filtration.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Range Reaction Time Notes
Pyrrolidine ring cyclization Haloalkyl amine precursor, base (e.g., triethylamine) Ethanol, methanol, 2-propanol 0 °C to reflux (~78 °C) 1–24 hours Intramolecular nucleophilic substitution preferred
Methylation Methyl iodide or methyl sulfate, base (e.g., K2CO3) Acetonitrile, DMF Room temperature to 50 °C 2–6 hours Controlled to avoid multiple methylations
Benzodiazole formation o-Phenylenediamine derivatives, carbonyl compounds Alcoholic solvents, toluene 40–100 °C 2–12 hours Dehydrating agents may be used
Salt formation Hydrochloric acid Ethanol, 2-propanol Room temperature 1–4 hours Crystallization yields dihydrochloride salt

Research Findings and Optimization

  • Solvent Choice: Alcoholic solvents like 2-propanol are preferred for cyclization and salt formation due to their ability to dissolve both reactants and products and facilitate crystallization.
  • Temperature Control: Reaction temperatures are critical; low temperatures prevent side reactions during cyclization, while moderate heating accelerates methylation and condensation steps.
  • Reaction Time: Longer reaction times (up to 24 hours) ensure complete conversion, but optimization can reduce time to 2–5 hours in some steps without compromising yield.
  • Acid Selection for Salt Formation: Hydrochloric acid is preferred for forming the dihydrochloride salt, offering good crystallinity and purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Typical Conditions Outcome
Pyrrolidine Ring Formation Intramolecular cyclization of amino haloalkyl precursors Haloalkyl amines, base Alcoholic solvent, 0–78 °C, 1–24 h Formation of pyrrolidine ring
Methylation N-alkylation of pyrrolidine nitrogen Methyl iodide, base Acetonitrile/DMF, RT–50 °C, 2–6 h 1-methyl substitution
Benzodiazole Assembly Condensation of o-phenylenediamine derivatives Carbonyl compounds, dehydrating agents Alcoholic solvent, 40–100 °C, 2–12 h Formation of benzodiazole ring
Dihydrochloride Salt Formation Acid-base reaction with HCl Hydrochloric acid, ethanol RT, 1–4 h Crystallized dihydrochloride salt

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride?

  • Methodological Answer : A typical approach involves cyclocondensation reactions between substituted amines and carbonyl precursors. For example, refluxing ethanol with a pyrrolidine derivative and a tetrahydrobenzodiazole precursor (e.g., 4,5,6,7-tetrahydro-1H-1,3-benzodiazole) under acidic conditions can yield the base compound. Post-synthesis, dihydrochloride formation is achieved via HCl gas bubbling in anhydrous ethanol . Purification often employs recrystallization from DMF-EtOH (1:1) mixtures to remove unreacted starting materials . Template-based synthetic route prediction tools (e.g., PISTACHIO, REAXYS) can identify alternative pathways by analyzing analogous heterocyclic systems .

  • Key Parameters :

StepConditionsSolventTemperaturePurification
CyclocondensationReflux, 2–4 hEthanol80–90°CFiltration
Salt FormationHCl gas, 1 hEthanolRTRecrystallization

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:
  • 1H/13C NMR : Confirm proton environments (e.g., pyrrolidine CH2 groups at δ 1.8–2.5 ppm) and carbon backbone .
  • HRMS (ESI) : Validate molecular mass (e.g., [M+H]+ at m/z 252.1487) with <2 ppm error .
  • HPLC-PDA : Detect impurities (<0.5% area) using C18 columns (acetonitrile/0.1% TFA gradient) .
  • XRD : Resolve crystallographic ambiguity in dihydrochloride salt formation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize side products?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, stoichiometry, catalyst loading). For instance, a 2^3 factorial design with center points can model interactions between reaction time (4–8 h), HCl concentration (1–3 M), and solvent polarity (ethanol vs. THF). Response surface methodology (RSM) then identifies optimal conditions (e.g., 6 h, 2 M HCl, ethanol), reducing trials by 40% while maximizing yield (>85%) . Contour plots and ANOVA validate significance (p < 0.05) of factors .

Q. How to resolve contradictions in pharmacological activity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell line variability, buffer pH). Mitigation strategies include:
  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).
  • Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify assay-specific steric clashes .
  • Meta-analysis : Aggregate data using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test (α = 0.05) .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate turbulence in stirred-tank reactors, ensuring homogeneity (e.g., Reynolds number >10^4) .
  • Heat Transfer : Jacketed reactors with PID-controlled cooling (−10°C to 25°C) prevent exothermic runaway during HCl addition .
  • Mass Transfer : Optimize gas sparging (e.g., HCl gas) via pore-size distributors to enhance dissolution rates .

Q. Which computational strategies predict reactivity and degradation pathways under varying pH conditions?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to map protonation states and transition states in acidic/neutral media .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways (e.g., imidazoline ring opening) at 310 K using explicit solvent models (TIP3P water) .
  • Degradation Kinetics : Use Arrhenius plots (k vs. 1/T) derived from accelerated stability studies (40°C/75% RH) to extrapolate shelf-life .

Tables for Key Data

Q. Table 1: Recommended Analytical Techniques

ParameterMethodConditionsAcceptance Criteria
PurityHPLC-PDAC18, 0.1% TFA, 1.0 mL/min≥98.5% (area)
Mass ConfirmationHRMS (ESI)Positive mode, 100–1000 m/zΔ <2 ppm
Crystal StructureXRDCu Kα, 293 KR-factor <5%

Q. Table 2: DoE Variables for Yield Optimization

FactorLow LevelHigh LevelOptimal Level
Time4 h8 h6 h
HCl Conc.1 M3 M2 M
SolventEthanolTHFEthanol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

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